Bacillaene

Description

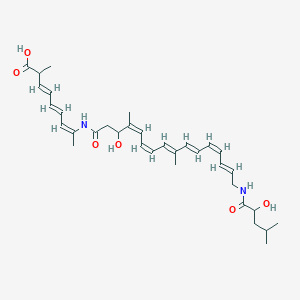

Structure

2D Structure

Properties

Molecular Formula |

C34H48N2O6 |

|---|---|

Molecular Weight |

580.8 g/mol |

IUPAC Name |

(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid |

InChI |

InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21- |

InChI Key |

KDQMRYTZELJKOB-MAHROAIDSA-N |

Isomeric SMILES |

CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O |

Synonyms |

bacillaene |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Bacillaene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bacillaene is a complex polyketide-nonribosomal peptide hybrid natural product synthesized by various Bacillus species, most notably Bacillus subtilis.[1] This highly unsaturated, linear molecule has garnered significant interest due to its potent antibiotic properties, specifically its ability to inhibit prokaryotic protein synthesis without affecting eukaryotic systems.[1][2][3] Its intricate structure and biosynthetic pathway present both a challenge and an opportunity for natural product chemists and drug developers. This document provides a detailed exploration of the chemical structure of this compound, its biosynthesis, and the experimental methodologies employed in its characterization.

Core Chemical Structure

This compound is characterized by a long, linear carbon chain with a high degree of unsaturation, featuring conjugated polyene systems.[4] The core structure consists of two amide bonds that link three distinct moieties:

-

A central ω-amino carboxylic acid containing a conjugated hexaene.[4][5][6]

-

An (ω-1) amino carboxylic acid containing a conjugated triene.[4][5][6]

A notable feature of its structure is a β-branch, a modification that is relatively uncommon in polyketides.[4] The molecule is also known for its instability, being sensitive to light, acid, base, and chromatographic procedures, which historically complicated its structural elucidation.[1][2]

Several variants of this compound have been identified, including dihydrothis compound, where one of the double bonds in the polyene chain is saturated.[7] Further modifications, such as glycosylation, can lead to derivatives like this compound B.[8]

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound and its related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₃₄H₄₉N₂O₆ | ~580.8 | Linear polyene with a conjugated hexaene and a conjugated triene, two amide bonds, and an α-hydroxy carboxylic acid.[1][4] |

| Dihydrothis compound | C₃₄H₅₁N₂O₆ | ~582.8 | Similar to this compound, but with one saturated bond in the polyene chain.[4][7] |

| This compound A | C₃₄H₄₈N₂O₆ | 580.3546 | A major, naturally occurring stereoisomer of this compound.[9] |

| This compound B | C₄₀H₅₈N₂O₁₁ | 742.4041 | A glycosylated derivative of this compound.[8][9] |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a massive ~80-kb gene cluster, designated as pksX (or bae).[1][4] This cluster encodes a giant hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic complex.[4] The synthesis is notable for several key features:

-

Hybrid PKS/NRPS System: The machinery combines modules for both polyketide and non-ribosomal peptide synthesis to assemble the final molecule.[4]

-

trans-AT PKS: The this compound synthase belongs to the trans-AT family of PKSs, where the acyltransferase (AT) domains are encoded as separate, standalone enzymes rather than being integrated into the main PKS modules.[4][10]

-

Modular Architecture: The synthase is composed of multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain.[7]

-

Split Modules: The biosynthetic pathway features "split modules," where the enzymatic domains of a single module are divided between two separate proteins.[4][7]

-

β-branching: A dedicated subcluster of enzymes is responsible for the incorporation of a β-methyl group.[4][11]

The biosynthesis involves the sequential condensation of extender units, with specific domains within each module catalyzing ketoreduction, dehydration, and other modifications. The NRPS modules are responsible for incorporating the amino acid-derived portions of the molecule.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of genetic manipulation, analytical separation, and advanced spectroscopic techniques.

Bacterial Strains and Culture Conditions

-

Producing Strain: Bacillus subtilis strains known to produce this compound, such as 3610, were used.[4]

-

Knockout Strain: A genetically engineered strain with a deletion in the pksX gene cluster (pksX⁻) was created to serve as a negative control.[4]

-

Culture Medium: Strains were typically grown in a rich medium to promote secondary metabolite production.[4]

Extraction and Isolation

-

Extraction: After a 24-hour incubation period, the culture broth was extracted using ethyl acetate (B1210297) or a C18 solid-phase extraction resin.[4]

-

Chromatography: The crude extract was subjected to silica (B1680970) gel chromatography to separate the components into fractions.[4] Due to the instability of this compound, minimal chromatography was employed.[4]

Differential NMR Spectroscopy

The key to identifying the this compound structure was a differential NMR approach.

-

Sample Preparation: Active fractions from the wild-type (pksX⁺) strain and the corresponding fractions from the knockout (pksX⁻) strain were prepared for NMR analysis.[4]

-

NMR Analysis: 2D NMR spectra, specifically double-quantum-filtered correlation spectroscopy (dqf-COSY), were acquired for both the producing and non-producing strains.[4]

-

Spectral Overlay: The spectra were overlaid to pinpoint signals present in the pksX⁺ sample but absent in the pksX⁻ sample.[4] This allowed for the unambiguous identification of the protons and carbons belonging to this compound and its derivatives.

-

Further Characterization: Additional NMR experiments, including Heteronuclear Multiple-Quantum Correlation (HMQC), Heteronuclear Multiple-Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), were performed on the identified signals to piece together the complete chemical structure and stereochemistry.[4]

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): High-resolution positive-ion electrospray mass spectrometry was used to determine the exact mass and elemental composition of this compound and dihydrothis compound, confirming their molecular formulas.[4]

Caption: Experimental workflow for the structural elucidation of this compound.

Regulation of this compound Biosynthesis

The expression of the pks gene cluster is tightly regulated and influenced by several global regulators in B. subtilis. These include Spo0A and AbrB, which are key players in the transition to stationary phase and the initiation of secondary metabolism.[12] CodY, a regulator that responds to nutrient availability, also plays a role in controlling pks gene expression.[12] This complex regulatory network ensures that the energetically expensive production of this compound is coordinated with the appropriate growth phase and environmental conditions.

References

- 1. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scilit.com [scilit.com]

- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Biosynthesis of the antibiotic this compound, the product of a giant polyketide synthase complex of the trans-AT family. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Polyketide: A Technical Guide to the Discovery and Isolation of Bacillaene from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillaene, a complex polyene antibiotic produced by Bacillus subtilis, represents a compelling subject for both academic research and industrial drug development. Its discovery, isolation, and characterization have been marked by significant challenges, primarily due to its inherent instability. This technical guide provides an in-depth exploration of this compound, detailing its discovery, the intricate biosynthetic pathway encoded by the pksX gene cluster, and comprehensive protocols for its isolation and analysis. Quantitative data are systematically presented, and key experimental workflows and signaling pathways are visualized to offer a clear and practical resource for professionals in the field.

Discovery and Structural Elucidation

This compound was first identified as a novel polyene antibiotic from the fermentation broths of a Bacillus subtilis strain.[1][2] Initial studies revealed its activity against a wide range of bacteria and its mechanism of action as an inhibitor of prokaryotic, but not eukaryotic, protein synthesis.[1][3] However, the molecule's notorious instability in the presence of light and at room temperature significantly hampered its structural characterization for over a decade.[3][4]

The breakthrough in elucidating this compound's structure came through a combination of genetic manipulation of B. subtilis strains and advanced spectroscopic techniques.[5][6] By comparing the metabolic profiles of wild-type B. subtilis with strains containing a deletion of the pksX gene cluster, researchers could definitively link this genetic locus to this compound production.[3][6] A minimal chromatography approach was adopted to mitigate degradation during purification.[3][6] The structure was ultimately determined using differential Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[5][6][7]

This compound is a linear hybrid polyketide/non-ribosomal peptide with a nominal molecular weight of 580 and an empirical formula of C35H48O7.[1] The structure is remarkable for its conjugated hexaene and triene moieties.[5][6][8] Two primary forms have been characterized: this compound and its precursor, dihydrothis compound, which has a saturated C14'-C15' bond instead of an olefinic one.[9]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a massive enzymatic megacomplex encoded by the approximately 80-kb pksX gene cluster.[5][6][7] This cluster contains genes for an unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[5][7] The this compound synthase is a notable example of a trans-AT PKS, where the acyltransferase (AT) domains are encoded by separate, standalone genes and function in trans to the main PKS modules.[3][10]

The synthesis involves a series of condensation reactions, modifications, and tailoring steps to assemble the complex linear molecule.[9][10] The pksX gene cluster comprises 16 genes, with five encoding the large, multimodular synthetases (pksJ, pksL, pksM, pksN, pksR) and others encoding enzymes for functions like β-branching and hydroxylation.[11]

Regulatory Signaling Pathway

The expression of the pksX gene cluster, and thus this compound production, is tightly regulated and integrated into the complex life cycle of B. subtilis. Transcription of the pks operon is induced as the bacterial cells transition from logarithmic growth to the stationary phase.[11] Several global regulatory proteins have been shown to influence pks gene expression, including Spo0A and AbrB, which are key regulators of post-exponential phase processes and antibiotic production in B. subtilis.[11]

References

- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]

- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pksX Gene Cluster and Bacillaene Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacillus subtilis is a ubiquitous Gram-positive bacterium renowned for its capacity to produce a diverse array of secondary metabolites with significant biological activities.[1] Among these, bacillaene, a potent polyketide/non-ribosomal peptide hybrid antibiotic, has garnered substantial interest.[1][2] Its synthesis is orchestrated by a colossal enzymatic megacomplex encoded by the pksX (also referred to as bae) gene cluster, which spans approximately 80 kb and represents about 2% of the entire B. subtilis genome.[3][4][5][6] This guide provides a comprehensive technical overview of the pksX gene cluster's architecture, the intricate assembly-line mechanism of this compound biosynthesis, the complex regulatory networks governing its expression, and detailed experimental protocols for its study.

The pksX Gene Cluster: Genetic Architecture

The pksX locus in Bacillus subtilis is a contiguous stretch of 16 genes, designated pksA through pksS, organized predominantly as a single large operon.[1][2] This cluster encodes a remarkable hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[3][4] A key feature of this system is its trans-AT architecture, where the acyltransferase (AT) domains, responsible for selecting monomer building blocks, are not integrated into the main multimodular proteins but function as discrete, free-standing enzymes.[3][7][8]

The genes within the cluster can be functionally categorized:

-

Multimodular Synthetases: Five core genes (pksJ, pksL, pksM, pksN, pksR) encode the large, modular PKS and PKS/NRPS hybrid enzymes that form the primary assembly line.[1][5]

-

Trans-acting Enzymes: A suite of ten genes (pksB-pksI and pksS) encodes individual enzymes that support the main synthase machinery, including the crucial trans-ATs.[1][5]

-

Putative Regulator: The pksA gene, located adjacent to the cluster, encodes a TetR family protein initially predicted to be a regulator; however, experimental evidence has shown it is not involved in controlling pks gene expression.[1][9]

This compound Biosynthesis: A Hybrid Assembly Line

This compound is a linear molecule featuring a conjugated hexaene and two amide bonds.[3][4] Its biosynthesis is a complex process carried out by the PksX megacomplex, an organelle-like structure with a mass that can reach tens to hundreds of megadaltons.[3][4][6] The synthesis follows a modular, assembly-line logic characteristic of PKS/NRPS systems.

The proposed biosynthetic pathway involves 13 PKS modules and 3 NRPS modules distributed across the multimodular enzymes.[3] The process includes several unconventional features, such as split modules for reduction and dehydration steps and the action of multiple enzymes in trans.[3] The final product, this compound, is chemically unstable, which has historically complicated its isolation and characterization.[3][6]

Regulation of pksX Gene Expression

The expression of the vast pks operon is tightly regulated and integrated with the physiological state of the cell, particularly the transition from exponential growth to stationary phase.[1] this compound production is typically initiated as cells exit logarithmic growth.[1] This regulation is controlled by a network of global transcription factors, ensuring that the significant metabolic resources required for this compound synthesis are only committed under appropriate conditions.[1][9]

Key regulators include:

-

Spo0A: The master regulator of sporulation and stationary-phase development. Spo0A is required to activate pks gene expression.[1][9]

-

AbrB: A transition state regulator that acts as a repressor of the pks operon. Spo0A's activation of pks expression is achieved indirectly by repressing the transcription of abrB.[1][10]

-

CodY: A global regulator that senses nutrient availability (specifically, GTP and branched-chain amino acids). CodY is also required for the induction of pks genes.[1][9]

Other regulators such as DegU, ComA, and ScoC have been shown to have moderate effects, influencing the timing and overall level of pks gene expression.[1]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the pksX system and this compound.

Table 1: Genetic and Macromolecular Properties of the pksX System

| Parameter | Value | Reference(s) |

|---|---|---|

| Gene Cluster Name | pksX (or bae) | [3][7] |

| Size of Gene Cluster | ~80 kb | [3][4][6] |

| Number of Genes | 16 (pksA to pksS) | [1][5] |

| Encoded Synthase Type | Hybrid Type I PKS/NRPS (trans-AT) | [3][7] |

| Assembled Complex Mass | Tens to hundreds of Megadaltons (MDa) |[3][4][6] |

Table 2: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₄H₄₈N₂O₆ | [11] |

| Mass (as [M+H]⁺) | m/z 581.3583 | [3] |

| Chemical Formula (Dihydro-) | C₃₄H₅₀N₂O₆ | [3] |

| Mass (Dihydro-, as [M+H]⁺) | m/z 583.3749 | [3] |

| Key Structural Features | Linear polyene, two amide bonds | [3][4] |

| HPLC Detection Wavelength | 361 nm |[1] |

Table 3: this compound Production Over Time in Liquid Culture

| Time Point (Relative to Growth Curve) | Optical Density (OD₆₀₀) | This compound Production (mAU/OD₆₀₀) |

|---|---|---|

| Early Log Phase | < 0.5 | Not Detected |

| Mid-to-Late Log Phase | ~1.5 | Increasing |

| Entry to Stationary Phase | ~4.2 | Peak Production |

| Stationary Phase | > 4.2 | Decreasing |

Note: Data are illustrative based on trends reported in Vargas-Bautista et al., 2014.[1]

Experimental Protocols

The following section provides detailed methodologies for the culture, extraction, and analysis of this compound from B. subtilis.

General Workflow for this compound Analysisdot

References

- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. [PDF] The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Structural and functional characterization of three polyketide synthase gene clusters in Bacillus amyloliquefaciens FZB 42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Bacillaene in Prokaryotic Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacillaene is a polyene antibiotic produced by various Bacillus subtilis strains, belonging to a hybrid polyketide/non-ribosomal peptide class of natural products.[1] First discovered in 1995, it is recognized as a potent and selective inhibitor of prokaryotic protein synthesis, exhibiting no equivalent effect on eukaryotic systems.[2] This specificity makes it a valuable tool for studying bacterial ribosome function and a potential candidate for antimicrobial development. This compound functions as a bacteriostatic agent, halting bacterial growth by inducing translational arrest.[1][2] The primary molecular mechanism involves the disruption of the translation elongation phase by targeting the protein elongation factor G (EF-G), also known as FusA.[1] This guide provides an in-depth review of this mechanism, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular pathway and experimental workflows.

Core Mechanism of Action

The antibacterial activity of this compound stems from its specific interference with the protein synthesis machinery in prokaryotes. Unlike many antibiotics that target the ribosomal RNA or ribosomal proteins involved in peptide bond formation, this compound targets a crucial dynamic step in the translation process: elongation.

Target: Elongation Factor G (EF-G)

Studies indicate that this compound's molecular target is the Elongation Factor G (EF-G).[1] EF-G is a GTPase that is essential for the translocation step of the elongation cycle in bacterial protein synthesis.

Inhibition of Translocation

The process of translation elongation can be broken down into three key steps:

-

Decoding: An aminoacyl-tRNA corresponding to the mRNA codon is delivered to the A-site of the ribosome by Elongation Factor Tu (EF-Tu).

-

Peptide Bond Formation: The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain on the P-site tRNA and the amino acid on the A-site tRNA.

-

Translocation: EF-G, upon binding to the ribosome and hydrolyzing GTP, catalyzes a major conformational change in the ribosome. This change results in the movement of the mRNA and the tRNAs by one codon. The peptidyl-tRNA moves from the A-site to the P-site, and the deacylated tRNA moves from the P-site to the E-site, from where it exits.

This compound disrupts this cycle by inhibiting the function of EF-G.[1] By interfering with the EF-G-mediated translocation step, this compound effectively stalls the ribosome on the mRNA transcript. This "freezing" of the translational machinery leads to a global arrest of protein synthesis, preventing the production of essential proteins required for growth and replication, resulting in a bacteriostatic effect.[1]

Caption: this compound inhibits prokaryotic protein synthesis by targeting EF-G and preventing the translocation step.

Quantitative Data Summary

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus methylotrophicus | >10 µg/mL | [3] |

| Growth Inhibition Concentration | Bacillus methylotrophicus | 100 µg/mL (complete inhibition) | [4] |

Note: These values represent whole-cell antibacterial activity and not direct enzymatic or ribosomal inhibition constants.

Experimental Protocols

The elucidation of this compound's mechanism relies on standard biochemical and microbiological assays. Due to the compound's instability in light, all procedures involving the purified antibiotic should be performed in the dark or under amber light.[5]

Protocol: this compound Extraction and Preparation

This protocol is a summarized representation of methods used for obtaining this compound for analysis.[5]

-

Culture: Grow a high-producing strain of Bacillus subtilis (e.g., ATCC 55422) in a suitable rich medium (e.g., YEME7) for 24-48 hours in the dark with shaking.[5]

-

Extraction: Centrifuge the culture to pellet the cells. Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate. Alternatively, pass the supernatant over a C18 solid-phase extraction resin.

-

Concentration: Evaporate the organic solvent in vacuo to obtain a crude extract.

-

Purification: The crude extract is a complex mixture. Further purification can be achieved using silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC). Monitor fractions for antibacterial activity using a bioassay against a sensitive indicator strain (e.g., Streptomyces avermitilis).[5]

-

Characterization: Confirm the identity and purity of this compound using high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Protocol: In Vitro Translation Inhibition Assay (Representative)

This protocol describes a generalized method for quantifying the inhibitory effect of this compound on prokaryotic protein synthesis using a commercially available or lab-prepared E. coli S30 cell-free extract system.[6][7]

-

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and release factors) is used to synthesize a reporter protein (e.g., luciferase) from an exogenously added mRNA template. The inhibitory effect of this compound is quantified by the reduction in the reporter signal.[7]

-

Materials:

-

E. coli S30 Extract Kit (or lab-prepared S30 extract)

-

Plasmid DNA or mRNA encoding a reporter (e.g., Firefly Luciferase)

-

Amino Acid Mix

-

Energy Mix (ATP, GTP, etc.)

-

Reaction Buffer

-

Purified this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO)

-

Nuclease-free water

-

Luciferin (B1168401) substrate and detection buffer

-

-

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the S30 extract, buffer, amino acids, and energy solution according to the manufacturer's instructions.

-

Inhibitor Addition: Prepare serial dilutions of this compound. In a 384-well microplate, add 1 µL of each this compound dilution to respective wells. Include a "no inhibitor" positive control (with solvent vehicle) and a "no template" negative control.

-

Initiation: Add the master mix and the reporter template (plasmid or mRNA) to each well to initiate the reactions. The final volume is typically 10-15 µL.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

-

Signal Detection:

-

Cool the plate to room temperature.

-

Add luciferin substrate to each well according to the assay kit's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no template" control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control: % Inhibition = [1 - (Signal_this compound / Signal_Control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro translation inhibition assay to determine the IC50 of this compound.

Conclusion and Future Directions

This compound is a specific inhibitor of prokaryotic protein synthesis that acts by arresting the translation elongation cycle.[1] Its targeted inhibition of the essential EF-G protein provides a clear mechanism for its bacteriostatic activity.[1] While its mode of action is understood qualitatively, further research is needed to provide quantitative measures of its inhibitory potency (in vitro IC50, Ki) and its binding affinity to EF-G (Kd). High-resolution structural studies, such as cryo-electron microscopy of the ribosome-EF-G-bacillaene complex, could provide precise atomic-level details of the interaction and pave the way for the rational design of new antibiotics based on the this compound scaffold.

References

- 1. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]

- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Ecological Significance of Bacillaene: A Key Mediator in Bacillus subtilis Microbial Interactions

Abstract

Bacillus subtilis, a ubiquitous soil bacterium, is renowned for its ability to produce a diverse array of secondary metabolites that are crucial for its survival and competitive fitness in complex microbial communities. Among these, bacillaene, a hybrid polyketide-nonribosomal peptide, stands out as a potent antimicrobial agent with a significant ecological role. This technical guide provides an in-depth exploration of the biological functions of this compound in the ecology of B. subtilis. We delve into its biosynthesis, the intricate regulatory networks that govern its production, and its multifaceted roles in mediating interactions with other microorganisms, including pathogenesis, biofilm formation, and microbial warfare. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's contribution to the ecological success of B. subtilis and its potential for biotechnological applications.

Introduction

Bacillus subtilis employs a sophisticated chemical arsenal (B13267) to navigate its competitive natural environment.[1] This includes the production of a variety of secondary metabolites, such as lipopeptides, polyketides, and non-ribosomal peptides, which play critical roles in communication, nutrient acquisition, and antagonism against competing microbes.[1][2][3] this compound, a linear polyketide/nonribosomal peptide hybrid, is a key component of this arsenal.[4] First identified as a broad-spectrum antibiotic, its biological significance extends far beyond simple microbial inhibition.[5] The substantial genetic and metabolic investment in this compound production, underscored by the massive ~80-kb pksX gene cluster responsible for its synthesis, points to its vital importance in the life of B. subtilis.[6][7] This guide will synthesize the current knowledge on this compound, presenting its biosynthesis, regulation, and diverse ecological functions, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

This compound Biosynthesis: The PksX Megacomplex

This compound is synthesized by a remarkable enzymatic machinery encoded by the pksX gene cluster (also referred to as the bae gene cluster).[8][9] This cluster spans approximately 78-80 kb of the B. subtilis genome and directs the assembly of a massive polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) complex.[4][6][7] This megacomplex functions as an organelle-like structure within the bacterial cell.[6][8]

The synthesis of this compound is a complex process involving multiple enzymatic domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), methyltransferase (MT), adenylation (A), condensation (C), and thiolation (T) domains.[9] A notable feature of the this compound synthase is the presence of split modules, where enzymatic domains of a single module are distributed between two separate proteins.[6] The final product is a linear molecule characterized by a conjugated hexaene and a triene moiety.[6][8] Dihydrothis compound, a precursor with a saturated C14'-C15' bond, is also produced.[9]

Regulation of this compound Production

The expression of the pksX gene cluster is tightly regulated, ensuring that this compound is produced under appropriate conditions, primarily during the stationary phase of growth.[4][10] This complex regulatory network involves a cascade of transcription factors that respond to cell density, nutrient availability, and developmental cues.[4]

Key regulators of pksX expression include:

-

Spo0A: The master regulator of sporulation and stationary-phase gene expression, Spo0A is essential for the activation of pks gene expression.[4] It acts indirectly by repressing the transition state regulator AbrB.[4][10]

-

AbrB: A key transition state regulator, AbrB represses the expression of the pks genes during the exponential growth phase.[4][10]

-

CodY: This global regulator senses the intracellular concentration of branched-chain amino acids and GTP, and it is also required for the induction of pks gene expression.[4]

-

DegU, ComA, and ScoC: These transcription factors have been shown to modulate the timing and level of pks gene expression.[4]

The intricate interplay of these regulators allows B. subtilis to fine-tune this compound production in response to its environment, including the presence of competing microorganisms.[4][11]

Ecological Roles of this compound

This compound plays a multifaceted role in the ecology of B. subtilis, primarily centered around mediating interactions with other organisms.

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity, primarily by inhibiting prokaryotic protein synthesis.[5][12] It is a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the cells.[5][12] This activity is crucial for B. subtilis to compete with other bacteria in its environment.

Modulation of Biofilms

This compound has a significant impact on biofilm formation, both for competing bacteria and for B. subtilis itself.

-

Inhibition of Competitor Biofilms: this compound has been shown to prevent biofilm formation by various pathogenic bacteria. For instance, it significantly contributes to the inhibitory effect of B. subtilis on Campylobacter jejuni biofilm formation and adhesion to abiotic surfaces.[13][14][15] Studies have demonstrated that B. subtilis can decrease the growth of C. jejuni by 4.2 log10 and reduce its adhesion to surfaces by 2.4 log10, with this compound being a key mediator of this effect.[13][14] this compound also inhibits the formation of curli-dependent biofilms in Escherichia coli by interfering with the polymerization of the CsgA protein into curli fibers.[16]

-

Enhancement of B. subtilis Biofilms: Interestingly, at sub-inhibitory concentrations, this compound can act as a signaling molecule that enhances the formation of B. subtilis's own biofilms.[12] At low concentrations (0.1 and 1.0 μg/mL), this compound A and B were found to accelerate self-biofilm formation in Bacillus methylotrophicus.[12] This dual-functionality highlights the sophisticated role of this compound in the ecological strategy of B. subtilis, acting as a weapon at high concentrations and a self-promoting signal at low concentrations.[12]

Interspecies Competition and Microbial Warfare

This compound is a critical weapon in the chemical warfare that B. subtilis wages against its competitors.

-

Interaction with Streptomyces: In competitive interactions with Streptomyces species, this compound plays a complex role. It inhibits the growth of Streptomyces avermitilis but suppresses the production of the red-pigmented antibiotic prodiginine in Streptomyces coelicolor and Streptomyces lividans.[4] Furthermore, this compound is crucial for the survival of B. subtilis when challenged by the predatory-like activity of Streptomyces sp. strain Mg1.[4]

-

Response to Competitors: The production of this compound can be induced by the presence of competing bacteria. For example, the presence of Salmonella Typhimurium enhances the activity of the pksC promoter, leading to increased this compound production.[11]

Role in Plant Root Colonization

The production of this compound, along with other antibiotics, is induced when B. subtilis colonizes the roots of Arabidopsis thaliana.[17] This suggests that this compound plays a role in establishing and maintaining a beneficial association with plants, likely by suppressing pathogenic microorganisms in the rhizosphere.[17]

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological effects of this compound.

Table 1: Effect of B. subtilis (and this compound) on Campylobacter jejuni

| Parameter | Effect of B. subtilis PS-216 | Reference |

| C. jejuni growth in co-culture | 4.2 log10 decrease | [13][14] |

| C. jejuni adhesion to abiotic surfaces | 2.4 log10 reduction | [13][14][15] |

| Pre-established C. jejuni biofilms (26-hour-old) | Dispersed | [13][14] |

Table 2: Effect of this compound on B. methylotrophicus B-9987 Biofilm Formation

| This compound Concentration | Effect on Biofilm Formation | Reference |

| 0.1 µg/mL | Accelerated | [12] |

| 1.0 µg/mL | Accelerated | [12] |

| 100 µg/mL | Complete growth inhibition (initially) | [12] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of key methodologies used in the study of this compound's biological roles.

Biofilm Inhibition Assay (C. jejuni)

This protocol, adapted from Erega et al. (2021), is used to assess the ability of B. subtilis to inhibit the biofilm formation of C. jejuni.[13][14]

-

Bacterial Strains and Culture Conditions: C. jejuni and B. subtilis strains are cultured in their respective optimal media and conditions.

-

Co-culture Biofilm Assay:

-

Overnight cultures of C. jejuni and B. subtilis are adjusted to a specific optical density (OD).

-

The bacterial suspensions are mixed in a specific ratio and added to the wells of a microtiter plate.

-

The plate is incubated under microaerobic conditions at a specific temperature for a defined period (e.g., 48 hours).

-

-

Quantification of Biofilm:

-

Crystal Violet Staining: The supernatant is removed, and the wells are washed to remove non-adherent cells. The remaining biofilm is stained with crystal violet. After washing and solubilizing the dye, the absorbance is measured at a specific wavelength (e.g., 595 nm).

-

Colony Forming Unit (CFU) Counting: The biofilm is resuspended, serially diluted, and plated on selective agar (B569324) to determine the number of viable C. jejuni cells.

-

-

Adhesion Assay:

-

The co-culture is incubated for a shorter period (e.g., 2 hours) to allow for initial attachment.

-

Non-adherent cells are washed away, and the attached cells are quantified by CFU counting.

-

-

Use of Mutants: To confirm the role of this compound, B. subtilis mutants deficient in this compound production (e.g., Δpks) are used in parallel with the wild-type strain.

B. subtilis Self-Biofilm Enhancement Assay

This method, based on the work of Li et al. (2021), evaluates the effect of this compound on the biofilm formation of a producing strain.[12]

-

Strain and Culture Conditions: A Bacillus strain capable of producing this compound is grown in a biofilm-promoting medium (e.g., MSgg).

-

Microtiter Plate Assay:

-

An overnight culture of the Bacillus strain is diluted into fresh medium.

-

Purified this compound (or a this compound-containing fraction) is added to the wells at various concentrations (including sub-inhibitory concentrations).

-

The plate is incubated at a specific temperature for a set time (e.g., 18-24 hours).

-

-

Biofilm Quantification: The biofilm is quantified using the crystal violet staining method as described above.

Signaling Pathways and Logical Relationships

Visualizing the complex regulatory and functional networks involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Regulatory Cascade of pksX Gene Expression

Caption: Regulatory network controlling the expression of the pksX operon in Bacillus subtilis.

Ecological Interactions Mediated by this compound

Caption: Overview of the ecological roles of this compound in mediating microbial interactions.

Experimental Workflow for Biofilm Inhibition Assay

Caption: A generalized workflow for assessing the role of this compound in biofilm inhibition.

Conclusion and Future Perspectives

This compound is a cornerstone of the ecological strategy of Bacillus subtilis. Its role as a potent, broad-spectrum antibiotic is complemented by its ability to modulate biofilm formation in both competitors and the producing organism itself, and to act as a key mediator in the complex chemical dialogues of microbial communities. The intricate regulation of its biosynthesis allows B. subtilis to deploy this powerful molecule judiciously, maximizing its competitive advantage while conserving resources.

For drug development professionals, the unique structure and mode of action of this compound, targeting prokaryotic protein synthesis, present an interesting scaffold for the development of novel antibiotics.[5] Furthermore, its anti-biofilm properties against pathogenic bacteria like C. jejuni and E. coli highlight its potential as a therapeutic agent to combat biofilm-associated infections.[13][16]

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound in different bacterial species will be crucial for understanding its mechanism of action in greater detail. Investigating the role of this compound in more complex, multi-species environments, such as the soil and the gut microbiome, will provide a more holistic view of its ecological significance. Finally, exploring the potential for engineering the this compound biosynthetic pathway to create novel analogs with improved stability and activity could unlock new avenues for therapeutic development. A deeper understanding of the biological role of this compound will not only shed light on the fascinating world of microbial chemical ecology but also pave the way for innovative solutions in medicine and biotechnology.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Secondary metabolites of Bacillus subtilis impact the assembly of soil-derived semisynthetic bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Diversity and Distribution of Volatile Secondary Metabolites Throughout Bacillus subtilis Isolates [frontiersin.org]

- 4. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Microbial warfare: B. subtilis antagonizes E. coli biofilm formation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Bacillus subtilis Colonization of Arabidopsis thaliana Roots Induces Multiple Biosynthetic Clusters for Antibiotic Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacillaene spectrum of antibacterial and antifungal activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillaene, a complex polyketide and non-ribosomal peptide hybrid produced by various Bacillus species, notably Bacillus subtilis, has garnered significant interest for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the antibacterial and antifungal activity of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways involved in its biosynthesis and regulation. Its primary mechanism of action involves the inhibition of prokaryotic protein synthesis, making it a promising candidate for further investigation in the development of novel antimicrobial agents.[1][2][3]

Antibacterial and Antifungal Spectrum of this compound

This compound exhibits inhibitory activity against a range of bacteria, including both Gram-positive and Gram-negative species. While its antifungal activity is also reported, quantitative data is less abundant in the current literature.

Quantitative Antimicrobial Activity Data

The following tables summarize the available quantitative data for the antimicrobial activity of this compound and its derivatives.

| Microorganism | Strain | Compound | MIC/MCC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli | lptD mutant | This compound | 2 (MCC) | ~1.16 | [4] |

| Escherichia coli | lptD mutant | This compound B (glycosylated) | 20 (MCC) | ~14.8 | [4] |

| Bacillus methylotrophicus | B-9987 | This compound A | >10 | [2] | |

| Bacillus methylotrophicus | B-9987 | This compound B | >10 | [2] |

Note: MIC = Minimum Inhibitory Concentration, MCC = Minimal Cytological Concentration. The molecular weight of this compound (~580 g/mol ) and this compound B (~742 g/mol ) were used for approximate conversions.

Experimental Protocols

This section details the methodologies for key experiments used to determine the antimicrobial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7]

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (inoculum without antimicrobial), and column 12 as a negative control (broth only).

-

-

Inoculation:

-

Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

-

Add 100 µL of the diluted inoculum to each well (except the negative control wells).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[8][9]

Materials:

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer or pipette tip to create wells

-

This compound solution of known concentration

Procedure:

-

Plate Preparation:

-

Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum onto the surface of the agar plate.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

-

Application of Antimicrobial Agent:

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Include a negative control (solvent used to dissolve this compound) and a positive control (a known antibiotic).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature for the test organism for 18-24 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly assesses the inhibitory effect of this compound on prokaryotic protein synthesis.[10][11]

Materials:

-

E. coli S30 cell-free extract system (contains ribosomes, tRNAs, amino acids, and necessary enzymes for transcription and translation)

-

Reporter plasmid DNA (e.g., encoding luciferase or another easily detectable protein)

-

This compound solution at various concentrations

-

Luminometer or appropriate detection instrument

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's instructions.

-

Add the reporter plasmid DNA to the master mix.

-

-

Inhibition Assay:

-

In a 96-well plate, add a small volume of this compound at different concentrations to individual wells.

-

Add the master mix to each well to initiate the transcription and translation reaction.

-

Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

-

Detection and Analysis:

-

Measure the amount of reporter protein produced in each well. For a luciferase reporter, this is done by adding the luciferase substrate and measuring the resulting luminescence.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Signaling and Biosynthetic Pathways

The production of this compound in Bacillus subtilis is a tightly regulated process involving complex enzymatic machinery.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is encoded by the large pksX (also known as bae) gene cluster. The expression of these genes is controlled by a regulatory network that responds to cell density and nutrient availability. A key part of this regulation involves the master regulator for sporulation, Spo0A, and the transition state regulator, AbrB.[10][12]

Caption: Regulatory cascade for this compound biosynthesis in Bacillus subtilis.

This compound Biosynthesis Pathway

This compound is synthesized by a large, multi-modular hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) complex encoded by the pksX operon.[1][13][14][15] The pathway involves the sequential addition and modification of extender units to a growing polyketide chain.

Caption: Simplified workflow of this compound biosynthesis by the PKS/NRPS machinery.

Conclusion

This compound represents a promising natural product with a significant antibacterial and notable antifungal activity. Its unique structure and mechanism of action, targeting prokaryotic protein synthesis, make it an attractive scaffold for the development of new antibiotics. Further research is warranted to fully elucidate its spectrum of activity through comprehensive MIC testing against a wider range of clinically relevant pathogens and to explore its therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. protocols.io [protocols.io]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. hereditybio.in [hereditybio.in]

- 9. chemistnotes.com [chemistnotes.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of AbrB-regulated genes involved in biofilm formation by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. intranet.lcg.unam.mx [intranet.lcg.unam.mx]

- 15. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Bacillus subtilis: A Technical Guide to Alternative Natural Producers of Bacillaene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillaene, a complex polyketide antibiotic, has garnered significant interest for its potent antimicrobial properties. While Bacillus subtilis is the most well-documented producer, a growing body of research has identified other members of the Bacillus genus as natural sources of this promising secondary metabolite. This technical guide provides an in-depth exploration of these alternative this compound producers, focusing on Bacillus amyloliquefaciens, Bacillus velezensis, and Bacillus methylotrophicus. The guide details the experimental protocols for isolation and analysis, presents available quantitative data, and visualizes the known regulatory pathways governing this compound biosynthesis.

Confirmed Natural Producers of this compound Besides Bacillus subtilis

Several species within the Bacillus genus have been confirmed to harbor the this compound biosynthetic gene cluster and produce the compound. These include:

-

Bacillus amyloliquefaciens : The plant-associated bacterium B. amyloliquefaciens FZB42 is a known producer of this compound, where the biosynthetic gene cluster is referred to as bae (this compound).[1]

-

Bacillus velezensis : Various strains of B. velezensis have been shown to possess the genetic machinery for this compound synthesis.[2][3] The this compound biosynthetic gene cluster in B. velezensis shows a high degree of similarity to that found in B. amyloliquefaciens FZB42.[2]

-

Bacillus methylotrophicus : B. methylotrophicus strain B-9987 has been utilized for the production and isolation of this compound and its derivatives.[1][4]

Quantitative Production of this compound

Quantifying this compound production is challenging due to the compound's instability. However, studies have provided some insights into the levels produced by these alternative species. The data is often presented in the context of specific experimental conditions and may not represent optimized yields.

| Bacterial Species | Strain | Culture Conditions | This compound Concentration/Yield | Reference |

| Bacillus methylotrophicus | B-9987 | Landy medium, 37°C, 200 rpm | Used at 0.1 and 1.0 µg/mL in biofilm assays after purification. Absolute yield not specified. | [1][4] |

| Bacillus subtilis | 55422 | YEME7 media, 37°C for 24h | >0.8 mg/liter | [5] |

Note: Explicit quantitative production yields for Bacillus amyloliquefaciens and Bacillus velezensis were not found in the reviewed literature. The provided data for B. subtilis is for comparative purposes.

Experimental Protocols

The isolation and characterization of this compound require specific protocols that account for its labile nature. Below are summarized methodologies from cited research.

Cultivation of this compound-Producing Strains

-

Bacillus amyloliquefaciens FZB42 : Can be cultivated in Landy medium at 28°C for 22 hours.[6]

-

Bacillus velezensis : Strains can be cultured in Landy broth at 30°C with shaking at 180 rpm.[7]

-

Bacillus methylotrophicus B-9987 : Cultured in Landy medium at 37°C with shaking at 200 rpm.[4]

Extraction of this compound

A general workflow for the extraction of this compound from Bacillus cultures is depicted below. Due to the compound's instability, it is crucial to minimize exposure to light and heat during the extraction process.

Detailed Protocol for this compound Preparation from Bacillus methylotrophicus B-9987: [1][4]

-

Fermentation: The wild-type or a mutant strain of B. methylotrophicus B-9987 is cultured in Landy medium.

-

Extraction: The fermentation broth is extracted with an equal volume of methanol (MeOH). The MeOH layer is then concentrated.

-

Column Chromatography: The concentrated extract is subjected to open column chromatography on an ODS-A column, eluting with a stepped gradient of acetonitrile (B52724) (ACN) in water.

-

HPLC Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC). A linear gradient of ACN in water is typically used for elution, with detection at 345 nm. All steps should be performed in the dark to prevent degradation of this compound.[1][4]

Analysis and Quantification

-

Mass Spectrometry (MS): MALDI-TOF MS and LC-ESI-MS are used for the detection and identification of this compound and its derivatives in crude extracts and purified fractions.[1]

-

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are essential for the structural elucidation of this compound.[1]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used for the quantification of this compound. A standard curve is generated using purified this compound to determine the concentration in unknown samples.[1][4]

Signaling Pathways Regulating this compound Production

The regulation of this compound biosynthesis is complex and involves a network of global regulatory proteins. While most studies have focused on B. subtilis, it is highly probable that similar regulatory mechanisms are conserved in other this compound-producing Bacillus species.

The expression of the this compound biosynthetic gene cluster (pks in B. subtilis or bae in B. amyloliquefaciens) is tightly controlled by several key regulators that respond to cell density and nutrient availability, particularly during the transition from exponential to stationary phase.

Key Regulators:

-

Spo0A: A master regulator of stationary phase development, Spo0A is a positive regulator of this compound production. It acts, in part, by repressing the transition state regulator AbrB.[8][9]

-

AbrB: This transition state regulator directly represses the expression of the pks genes. Its repression is lifted by Spo0A during the stationary phase.[8][9]

-

CodY: A global regulator that senses nutrient availability, CodY also represses the pks gene cluster.[8]

-

ComA, DegU, and ScoC: These are other master regulators that have been shown to be required for the full induction of the pks genes.[5]

While the general framework of this regulatory network is established, the specific nuances and potential variations in B. amyloliquefaciens, B. velezensis, and B. methylotrophicus remain an active area of research.

Conclusion

The exploration of this compound producers beyond Bacillus subtilis opens up new avenues for the discovery of novel this compound analogs and the optimization of production through strain selection and genetic engineering. This guide provides a foundational understanding of the current landscape of alternative this compound producers, offering valuable protocols and insights for researchers in the field. Further investigation into the specific regulatory mechanisms and the development of optimized fermentation strategies for these alternative hosts will be crucial for harnessing the full potential of this important class of antibiotics.

References

- 1. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Genomic Sequences and Metabolites of Bacillus velezensis YA215 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The final steps of this compound biosynthesis in Bacillus amyloliquefaciens FZB42: direct evidence for beta,gamma dehydration by a trans-acyltransferase polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional Analyses of the Bacillus velezensis HMB26553 Genome Provide Evidence That Its Genes Are Potentially Related to the Promotion of Plant Growth and Prevention of Cotton Rhizoctonia Damping-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global regulatory systems operating in Bacilysin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacillaene: A Technical Guide to its Molecular Characteristics and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacillaene, a potent polyene antibiotic produced by various Bacillus species. This document details its molecular formula, chemical properties, and its mechanism of action as a prokaryotic protein synthesis inhibitor. Furthermore, it offers detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, alongside methodologies for the genetic manipulation of its biosynthetic gene cluster.

Molecular and Chemical Properties

This compound is a complex hybrid polyketide/non-ribosomal peptide that has garnered significant interest for its selective antibacterial activity.[1] Early characterization of this compound reported a molecular formula of C35H48O7.[2][3] However, more recent and definitive structural elucidation has revised this to C34H48N2O6 .[4][5][6] This linear molecule is notable for its conjugated hexaene and triene systems, which are responsible for its characteristic UV absorbance and its inherent instability.[4][7] this compound is particularly sensitive to light and temperature, which presents challenges in its isolation and characterization.[4][6]

| Property | Value | Reference |

| Molecular Formula | C34H48N2O6 | [4][5][6] |

| Molecular Weight | 580.7 g/mol | [5] |

| Monoisotopic Mass | 580.35123726 Da | [5] |

| Appearance | Unspecified, but known to be unstable | [4][6] |

| Solubility | Soluble in organic solvents such as ethyl acetate (B1210297) and methanol (B129727) | [6] |

| Key Structural Features | Linear polyene with two amide bonds, a conjugated hexaene, and a conjugated triene | [4][8][9] |

Mechanism of Action: Inhibition of Prokaryotic Protein Synthesis

This compound exerts its bacteriostatic effect by specifically inhibiting protein synthesis in prokaryotes, with no discernible effect on eukaryotic systems.[1][2][10][11] This selectivity makes it an attractive candidate for antimicrobial drug development. The molecular mechanism involves the inhibition of the elongation step of translation.[1]

Biosynthesis of this compound

This compound is synthesized by a massive enzymatic megacomplex encoded by the pksX (also known as bae) gene cluster, which spans approximately 80 kb of the Bacillus subtilis genome.[4][8][12] This cluster directs a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.[4][8][9] The biosynthesis involves the iterative condensation of malonyl-CoA and amino acid building blocks, followed by a series of modifications including dehydrations, reductions, and methylations to form the final complex structure.[4] The regulation of the pksX gene cluster is intricate, involving several global regulators that respond to cell density and nutrient availability.[13]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound from Bacillus subtilis

This protocol is adapted from methodologies described in the literature, emphasizing the need for protection from light and elevated temperatures to prevent degradation of the target compound.

Materials:

-

Bacillus subtilis strain known to produce this compound (e.g., ATCC 55422)

-

Landy medium or other suitable rich medium

-

Ethyl acetate (reagent grade)

-

n-Hexane (reagent grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

High-performance liquid chromatograph (HPLC) with a C18 column and a photodiode array (PDA) detector

-

Fume hood

-

Amber-colored glassware or glassware covered in aluminum foil

Procedure:

-

Fermentation: Inoculate a suitable volume of Landy medium with the Bacillus subtilis strain. Incubate at 37°C with shaking (220 rpm) for 12-24 hours in the dark.

-

Extraction:

-

Centrifuge the culture broth to separate the supernatant from the bacterial cells.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Alternatively, for larger volumes, pass the supernatant through a C18 SPE cartridge, wash with water, and elute with a mixture of ethyl acetate and methanol.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

-

Preliminary Purification (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/chloroform (B151607) mixture).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of methanol in chloroform (e.g., starting with 1:20 and gradually increasing to 1:5 methanol:chloroform).

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC-PDA, looking for the characteristic polyene UV absorbance.

-

-

Final Purification (Preparative HPLC):

-

Pool the fractions containing this compound and evaporate the solvent.

-

Dissolve the semi-purified sample in the HPLC mobile phase.

-

Perform preparative reverse-phase HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in water or methanol. For example, eluting with 72% methanol.

-

Monitor the elution at a wavelength corresponding to the absorbance maximum of this compound (around 345 nm).

-

Collect the peak corresponding to this compound.

-

-

Concentration and Storage:

-

Concentrate the purified this compound fraction in small batches under a stream of nitrogen or by rotary evaporation at low temperature to minimize degradation.

-

Store the purified compound in an amber vial at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).

-

Characterization of this compound

4.2.1. High-Resolution Mass Spectrometry (HRMS)

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

Procedure:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol).

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Determine the exact mass of the protonated molecule ([M+H]+) and compare it to the theoretical mass of C34H49N2O6+ to confirm the molecular formula.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).

Procedure:

-

Dissolve the purified this compound in a deuterated solvent (e.g., methanol-d4).

-

Acquire 1H, 13C, COSY, HSQC, and HMBC spectra.

-

Due to the complexity and potential for multiple isomers, advanced techniques like differential NMR spectroscopy (comparing spectra of wild-type and a pksX knockout strain) can be invaluable for structural elucidation.

In Vitro Prokaryotic Protein Synthesis Inhibition Assay

This protocol utilizes a commercially available E. coli S30 extract-based in vitro transcription-translation system with a luciferase reporter to quantify the inhibitory activity of this compound.

Materials:

-

E. coli S30 extract in vitro transcription-translation kit (e.g., Promega)

-

Plasmid DNA encoding luciferase under a prokaryotic promoter

-

Purified this compound

-

Luciferin (B1168401) substrate

-

Luminometer

-

Nuclease-free water

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in nuclease-free water to obtain a range of concentrations to be tested.

-

Reaction setup: In a microplate, set up the in vitro transcription-translation reactions according to the manufacturer's instructions. A typical reaction would include the S30 extract, reaction buffer, amino acid mix, energy source, luciferase plasmid DNA, and the this compound dilution (or DMSO as a vehicle control).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Luminescence measurement:

-

Allow the reactions to cool to room temperature.

-

Add the luciferin substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data analysis:

-

Subtract the background luminescence (a reaction with no DNA template).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Genetic Manipulation of the pksX Gene Cluster in Bacillus subtilis

4.4.1. Gene Knockout using CRISPR-Cas9

This protocol provides a general workflow for deleting the pksX gene cluster or a part of it in B. subtilis using CRISPR-Cas9 technology.

Procedure:

-

Design sgRNA: Design single-guide RNAs (sgRNAs) that target the desired region within the pksX gene cluster for deletion.

-

Construct CRISPR plasmid: Clone the designed sgRNA(s) into a B. subtilis CRISPR-Cas9 expression vector.

-

Prepare donor DNA: Prepare a donor DNA template containing homologous arms flanking the target deletion site. This can be a linear DNA fragment or a plasmid.

-

Transformation: Transform competent B. subtilis cells with the CRISPR-Cas9 plasmid and the donor DNA.

-

Selection and Screening: Select for transformants and screen for the desired deletion using PCR and sequencing.

-

Curing of the CRISPR plasmid: Cure the CRISPR-Cas9 plasmid from the successfully edited strain.

4.4.2. Heterologous Expression of the pksX Gene Cluster

This protocol outlines the general steps for expressing the pksX gene cluster in a heterologous host, such as a different Bacillus species or another suitable bacterium.

Procedure:

-

Isolate the pksX gene cluster: Isolate the entire ~80 kb pksX gene cluster from the genomic DNA of the producer strain. This can be achieved using techniques like transformation-associated recombination (TAR) cloning in yeast.

-

Clone into an expression vector: Clone the isolated gene cluster into a suitable expression vector for the chosen heterologous host.

-

Transform the heterologous host: Introduce the expression vector containing the pksX gene cluster into the heterologous host.

-

Cultivation and analysis: Cultivate the engineered host under appropriate conditions and analyze the culture broth for the production of this compound using HPLC and mass spectrometry.

Conclusion

This compound remains a promising antibiotic candidate due to its potent and selective inhibition of prokaryotic protein synthesis. While its inherent instability poses challenges, the methodologies outlined in this guide provide a framework for its successful isolation, characterization, and biological evaluation. Further research into the total synthesis and derivatization of this compound may lead to the development of more stable and clinically viable analogs. The genetic tools described herein also open avenues for engineering the biosynthetic pathway to produce novel and improved this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. benchchem.com [benchchem.com]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacillus subtilis Multi-Gene Knockout Strain Construction - CD Biosynsis [biosynsis.com]